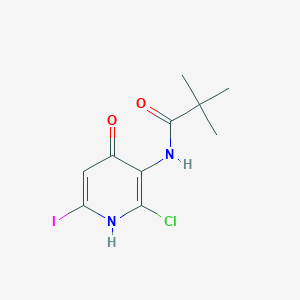

N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide

Vue d'ensemble

Description

N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide is a chemical compound with the molecular formula C10H12ClIN2O2 and a molecular weight of 354.57 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chlorine, iodine, and a hydroxyl group, along with a pivalamide group. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyridine derivative, which is then subjected to halogenation to introduce the chlorine and iodine atoms.

Pivalamide Formation: The final step involves the formation of the pivalamide group through an amide coupling reaction with pivalic acid or its derivatives.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a carbonyl group, or reduction to form a hydrogenated derivative.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is employed in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide can be compared with other halogenated pyridine derivatives, such as:

N-(2-Chloro-6-iodopyridin-3-yl)pivalamide: Similar structure but lacks the hydroxyl group.

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide: Contains a formyl group instead of a hydroxyl group.

N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide: Features a dimethoxymethyl group.

The presence of the hydroxyl group in this compound distinguishes it from these similar compounds, potentially leading to different reactivity and applications.

Activité Biologique

N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide is a pyridine-derived compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement with a chloro group, a hydroxyl group, and a pivalamide moiety, which may influence its pharmacological properties. The incorporation of iodine in the structure is particularly noteworthy, as iodine is known to enhance biological activity due to its larger atomic size and distinctive electronic properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃ClI₁N₂O, with a molecular weight of approximately 304.6 g/mol. The presence of the hydroxyl group and the halogen substituents on the pyridine ring contributes to the compound's reactivity and potential bioactivity.

Pharmacological Applications

Research indicates that compounds with similar structural features often exhibit significant pharmacological activities, including:

- Antimicrobial Activity : Compounds with halogen substitutions have been shown to possess antimicrobial properties. For instance, studies have demonstrated that related pyridine derivatives can inhibit the growth of various bacterial and fungal strains .

- Anticancer Properties : Similar compounds have been evaluated for their anticancer effects, particularly in targeting specific kinases involved in tumor proliferation. For example, certain pyridine derivatives have been identified as potent Src/Abl kinase inhibitors, showing promise in treating hematological cancers .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structure. The following table summarizes key structural features and their potential impacts on biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Chloro Group | Enhances lipophilicity and membrane permeability |

| Hydroxyl Group | Contributes to hydrogen bonding interactions, potentially increasing bioavailability |

| Iodine Substitution | Increases reactivity and may enhance interactions with biological targets |

| Pivalamide Moiety | Provides steric bulk, influencing binding affinity and selectivity |

Case Studies

- Antimicrobial Screening : A series of pyridine derivatives were synthesized and tested against various microbial strains. Compounds similar to this compound showed comparable or superior activity against standard antibiotics like penicillin G and ciprofloxacin .

- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that related compounds exhibited significant antiproliferative effects. One study highlighted a pyridine derivative that induced apoptosis in K562 cells, a model for chronic myelogenous leukemia (CML) .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets through:

- Enzyme Inhibition : The halogenated structure may facilitate binding to active sites on enzymes involved in cellular signaling pathways.

- Receptor Modulation : The presence of functional groups such as hydroxyl may allow for hydrogen bonding interactions with receptor sites, influencing downstream signaling cascades.

Propriétés

IUPAC Name |

N-(2-chloro-6-iodo-4-oxo-1H-pyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClIN2O2/c1-10(2,3)9(16)14-7-5(15)4-6(12)13-8(7)11/h4H,1-3H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCSGUAFIACQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(NC(=CC1=O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.